

# T-1105 vs. T-705 (Favipiravir): A Comparative Efficacy Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agents **T-1105** and T-705 (favipiravir), focusing on their comparative efficacy supported by experimental data. Both are pyrazinecarboxamide derivatives that function as broad-spectrum inhibitors of viral RNA-dependent RNA polymerase (RdRp).

## Mechanism of Action

Both **T-1105** and T-705 are prodrugs that, once inside a host cell, are converted to their active form, a ribonucleoside triphosphate (RTP). This active metabolite, **T-1105-RTP** or T-705-RTP (favipiravir-RTP), is recognized by the viral RdRp as a purine nucleotide and is incorporated into the nascent viral RNA strand. This incorporation can lead to lethal mutagenesis or chain termination, thereby inhibiting viral replication. The metabolic activation is a multi-step process initiated by cellular enzymes. While the core mechanism is the same, the efficiency of this activation can vary between the two compounds depending on the cell line, which in turn affects their relative potency.

[Click to download full resolution via product page](#)**Caption:** Metabolic activation pathway of **T-1105** and **T-705**.

## In Vitro Efficacy

The in vitro antiviral activity of **T-1105** and T-705 is highly dependent on the cell line used for the assay. This is attributed to the differential efficiency of the host cell enzymes in converting the prodrugs to their active RTP forms. In Madin-Darby Canine Kidney (MDCK) cells, **T-1105** demonstrates superior antiviral activity, which correlates with higher intracellular levels of **T-1105**-RTP compared to T-705-RTP.<sup>[1]</sup> Conversely, in A549, Vero, and HEK293T cells, T-705 is generally more potent, as the conversion of **T-1105**-RMP to its diphosphate form is less efficient in these cell lines.<sup>[1]</sup>

### Alphaviruses

| Virus Strain              | Cell Line | Compound | EC <sub>50</sub> (µM) | CC <sub>50</sub> (µM) | Selectivity Index (SI) | Reference |
|---------------------------|-----------|----------|-----------------------|-----------------------|------------------------|-----------|
| Chikungunya virus (CHIKV) | Vero      | T-1105   | 7.0 ± 1               | >500                  | >71                    | [2]       |
| Chikungunya virus (CHIKV) | Vero      | T-705    | 25 ± 3                | >500                  | >20                    | [2]       |

### Bunyaviruses

| Virus Strain                   | Cell Line | Compound | EC <sub>50</sub> (µM) | Reference |
|--------------------------------|-----------|----------|-----------------------|-----------|
| Punta Toro virus (PTV)         | Vero      | T-705    | 27-55                 |           |
| Sandfly fever virus (SFNV)     | Vero      | T-705    | 27-55                 |           |
| Rift Valley fever virus (RVFV) | Vero      | T-705    | 27-55                 |           |

### Flaviviruses

| Virus Strain        | Cell Line     | Compound | EC <sub>50</sub> (μM) | Reference |
|---------------------|---------------|----------|-----------------------|-----------|
| Dengue virus (DENV) | Not Specified | T-1105   | 21 ± 0.7              | [2]       |
| Zika virus (ZIKV)   | Vero          | T-1105   | 97.5 ± 6.8            | [2]       |

## Picornaviruses

| Virus Strain                                     | Cell Line     | Compound | Antiviral Activity               | Reference |
|--------------------------------------------------|---------------|----------|----------------------------------|-----------|
| Foot-and-mouth disease virus (FMDV) - 28 strains | Not Specified | T-1105   | Strong inhibition of replication |           |

## In Vivo Efficacy

In animal models, the comparative efficacy of **T-1105** and T-705 has been evaluated for several viral diseases.

### Foot-and-Mouth Disease Virus (Pigs)

In a study involving pigs infected with FMDV, oral administration of **T-1105** at a dose of 400 mg/kg/day for 6 days effectively suppressed clinical signs of the disease, and reduced viremia and viral shedding.

### Phleboviruses (Hamsters)

In a hamster model of Punta Toro virus (PTV) infection, a virus that causes severe liver disease, T-1106 (the ribonucleoside of **T-1105**) was found to be more effective at reducing mortality than T-705. This suggests that T-1106 may be more effective in infections that primarily target the liver. In contrast, T-705 was superior in a hamster model of Pichinde virus (Arenavirus), which causes a more diffuse systemic infection.

| Animal Model | Virus                  | Compound | ED <sub>50</sub><br>( $\mu$ moles/kg/day) | Outcome                              | Reference |
|--------------|------------------------|----------|-------------------------------------------|--------------------------------------|-----------|
| Hamster      | Punta Toro virus (PTV) | T-705    | 112                                       | Less effective in reducing mortality |           |
| Hamster      | Pichinde virus (PICV)  | T-705    | 72                                        | Superior in preventing mortality     |           |

## Experimental Protocols

### In Vitro Antiviral Assay Workflow

The general workflow for determining the in vitro efficacy of antiviral compounds involves several key steps, from cell preparation to data analysis. Common assays include the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and Yield Reduction Assay.

[Click to download full resolution via product page](#)**Caption:** General workflow for in vitro antiviral efficacy testing.

## Detailed Methodology: Cytopathic Effect (CPE) Inhibition Assay

- Cell Preparation: Seed a suitable cell line (e.g., Vero or MDCK cells) into 96-well microplates at a density that will form a confluent monolayer within 24 hours.
- Compound Dilution: Prepare serial dilutions of **T-1105** and T-705 in cell culture medium. A typical concentration range would be from 0.1 to 100  $\mu$ M.
- Infection: When the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the wells. Subsequently, add a standardized amount of virus (e.g., 100 TCID<sub>50</sub>) to each well, except for the cell control wells. Include virus control wells (cells and virus, no compound) and cell control wells (cells only).
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).
- CPE Assessment: Observe the cell monolayers daily under an inverted microscope and score the degree of CPE. Alternatively, at the end of the incubation period, cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).
- Data Analysis: The 50% effective concentration (EC<sub>50</sub>) is calculated as the compound concentration that reduces the viral CPE by 50%. The 50% cytotoxic concentration (CC<sub>50</sub>) is determined in parallel on uninfected cells. The selectivity index (SI) is then calculated as the ratio of CC<sub>50</sub> to EC<sub>50</sub>.

## Conclusion

Both **T-1105** and T-705 (favipiravir) are potent broad-spectrum antiviral agents with a shared mechanism of action. The choice between these two compounds for a specific application may depend on the target virus and the cellular context. **T-1105** has shown superior activity in certain in vitro systems and against specific viruses like Chikungunya and Dengue.<sup>[2]</sup> However, the cell-line dependency of its activation highlights the importance of selecting appropriate experimental models for evaluation.<sup>[1]</sup> Further head-to-head in vivo studies across a wider range of viral diseases are warranted to fully delineate the comparative therapeutic potential of **T-1105** and T-705.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. pblassaysci.com [pblassaysci.com]
- To cite this document: BenchChem. [T-1105 vs. T-705 (Favipiravir): A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682577#t-1105-vs-t-705-favipiravir-comparative-efficacy]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

